Rac-5-Bromo Naproxen-13CD3 is a deuterated derivative of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the incorporation of deuterium isotopes, specifically at the 13 position of the Naproxen structure, which can enhance its pharmacokinetic properties and facilitate studies involving isotopic labeling.
Rac-5-Bromo Naproxen-13CD3 is classified under the category of pharmaceutical intermediates and deuterated compounds. It is derived from Naproxen, which belongs to the class of 2-arylpropionic acid NSAIDs. The introduction of bromine at the 5 position and deuterium at the 13 position modifies its chemical behavior and potential therapeutic applications.
The synthesis of rac-5-Bromo Naproxen-13CD3 typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its structure.
The molecular formula for rac-5-Bromo Naproxen-13CD3 is . The structure features:
The molecular weight of rac-5-Bromo Naproxen-13CD3 is approximately 313.17 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which will show distinct peaks corresponding to hydrogen and deuterium environments.
Rac-5-Bromo Naproxen-13CD3 can undergo various chemical reactions typical for NSAIDs, including:
The reactivity profile is influenced by the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The presence of deuterium may also affect reaction kinetics and mechanisms due to the kinetic isotope effect.
Rac-5-Bromo Naproxen-13CD3 exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for pain, inflammation, and fever.
Studies indicate that modifications such as bromination can impact binding affinity and selectivity towards COX enzymes compared to non-brominated analogs. The incorporation of deuterium may also influence metabolic pathways, potentially leading to altered pharmacokinetics.
Rac-5-Bromo Naproxen-13CD3 typically exhibits:
Key chemical properties include:
Rac-5-Bromo Naproxen-13CD3 serves several scientific purposes:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: